2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
Molecular Formula |
C16H15N5O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C16H15N5O3S/c22-13(17-16-21-20-15(25-16)12-6-3-7-24-12)8-11-9-4-1-2-5-10(9)14(23)19-18-11/h1-2,4-5,12H,3,6-8H2,(H,19,23)(H,17,21,22) |
InChI Key |
DRECPFCFTLCREU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include phthalazinone derivatives, thiadiazole precursors, and tetrahydrofuran derivatives. The synthesis may involve:
Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride.
Introduction of the thiadiazole ring: This step may involve the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives under cyclization conditions.
Attachment of the tetrahydrofuran group: This can be done through nucleophilic substitution reactions where the tetrahydrofuran moiety is introduced to the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Acetamide Formation
The acetamide group is introduced via acylation of the thiadiazole’s amine. A common method involves reacting a thiadiazole derivative with chloroacetyl chloride in the presence of a base (e.g., sodium acetate or triethylamine) .
Reaction Example :
-
Starting Material : 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole .
-
Reagents : Chloroacetyl chloride, triethylamine, dioxane.
-
Conditions : Stirred at room temperature for 4 hours.
Mechanism :
-
Deprotonation : The amine is deprotonated by the base, forming a nucleophilic amide.
-
Nucleophilic Attack : The amide attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Elimination : Chloride is expelled, forming the acetamide bond.
Spectroscopic Confirmation :
-
IR : Disappearance of NH stretch (3168 cm⁻¹) and appearance of C=O (1706 cm⁻¹) .
-
¹H NMR : Singlet for CH₂ protons (δ ~3.46 ppm) and carbonyl CH₃ (δ ~2.18 ppm) .
Substitution Reactions
The THF substituent on the thiadiazole may be introduced via nucleophilic substitution or coupling. For example:
-
Intermediates : Chloro-substituted thiadiazoles (e.g., 2-chloro-thiadiazole derivatives) undergo substitution with nucleophiles like THF derivatives .
-
Conditions : Reflux in benzene or pyridine with catalytic triethylamine .
Example :
-
Intermediate : 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide .
-
Reaction : Heated with substituted piperazines or benzyl piperidine in benzene.
-
Product : Substituted acetamides (e.g., 4-ethoxyphenyl piperazine derivatives) .
Phthalazine Coupling
The 4-hydroxyphthalazin-1-yl group is likely attached via condensation or coupling reactions. Phthalazine derivatives often form through cyclization of diamine precursors with carbonyl compounds.
Possible Mechanism :
-
Electrophilic Aromatic Substitution : The hydroxyl group on phthalazine acts as a leaving group.
-
Nucleophilic Attack : The thiadiazole’s amine attacks the electrophilic phthalazine moiety.
Reaction Conditions and Yields
The following table summarizes key synthesis conditions and yields from analogous compounds:
Chemical Reactivity and Stability
-
Amide Hydrolysis : The acetamide group can undergo hydrolysis under acidic/basic conditions to form the corresponding carboxylic acid .
-
Thiadiazole Ring Reactivity : The thiadiazole ring may participate in electrophilic aromatic substitution or nucleophilic attack, depending on substitution patterns .
-
THF Substituent : The THF ring is stable under most conditions but may undergo oxidation or ring-opening under harsh acidic/basic environments.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Table 1: Comparison of Physicochemical Properties
The THF substituent may lower the melting point relative to rigid aromatic analogs (e.g., 4-Chlorophenyl derivatives in with m.p. 203–228°C) due to reduced crystallinity .
Anticancer Potential
- Compound 4y (): Exhibits IC₅₀ values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549), attributed to its 5-ethyl-thiadiazole and tolylamino groups .
- However, the phthalazine moiety’s bulky structure could reduce membrane permeability compared to simpler phenyl derivatives .
Antimicrobial Activity
- Compound 5c (): Features a 4-methylbenzylthio group and shows moderate antimicrobial activity. The thioether linkage likely increases lipophilicity, aiding bacterial membrane penetration .
- Target compound : The hydroxyl group in phthalazine may introduce polar interactions with microbial targets, but the THF substituent’s reduced lipophilicity might offset this advantage compared to thioether analogs .
Key Contrasts and Limitations
- Solubility vs.
- Structural Bulk : The phthalazine moiety’s size might hinder target binding compared to smaller substituents (e.g., 4-fluorophenyl in ) .
Biological Activity
The compound 2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the reaction of phthalazine derivatives with thiadiazole and tetrahydrofuran moieties. The general structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound are primarily linked to its structural components, particularly the thiadiazole and phthalazine rings, which have been associated with various pharmacological effects.
Antitumor Activity
Research indicates that derivatives of thiadiazole exhibit notable antitumor properties. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative A | MDA-MB-231 (Breast Cancer) | 3.3 |
| Thiadiazole Derivative B | HEK293T (Human Kidney) | 34.71 |
In a comparative study, certain thiadiazole derivatives demonstrated higher inhibitory activity than cisplatin, a commonly used chemotherapeutic agent .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent activity:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Mycobacterium smegmatis | 26.46 |
| Staphylococcus aureus | 15.00 |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .
The biological activity of this compound is hypothesized to involve the inhibition of key enzymes related to cancer proliferation and bacterial growth. Molecular docking studies have shown that the compound can effectively bind to target sites in enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both cancerous and microbial cells .
Case Studies
- Anticancer Efficacy : A study conducted on a series of thiadiazole derivatives revealed that modifications at specific positions on the thiadiazole ring significantly enhanced anticancer activity. Compounds with electron-withdrawing groups exhibited improved potency against breast cancer cell lines compared to their unsubstituted counterparts .
- Antimicrobial Testing : In vitro testing against various bacterial strains showed that the incorporation of tetrahydrofuran into the structure improved solubility and bioavailability, leading to enhanced antimicrobial activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
